BenchChemオンラインストアへようこそ!

2-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide

Synthetic methodology C–H activation palladium-catalyzed arylation

2-Bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide (CAS 2034587-72-7) is a synthetic small molecule comprising a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core linked via an amide bond at the 5-position to a 2-bromobenzoyl substituent. This compound belongs to the broader class of substituted pyrazolo[1,5-a]pyridine derivatives, which have been patented as tropomyosin receptor kinase (Trk) family inhibitors.

Molecular Formula C14H14BrN3O
Molecular Weight 320.19
CAS No. 2034587-72-7
Cat. No. B2996190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
CAS2034587-72-7
Molecular FormulaC14H14BrN3O
Molecular Weight320.19
Structural Identifiers
SMILESC1CN2C(=CC=N2)CC1NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C14H14BrN3O/c15-13-4-2-1-3-12(13)14(19)17-10-6-8-18-11(9-10)5-7-16-18/h1-5,7,10H,6,8-9H2,(H,17,19)
InChIKeySAMJVNGBRKKTIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for 2-Bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide (CAS 2034587-72-7): Chemical Class and Baseline


2-Bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide (CAS 2034587-72-7) is a synthetic small molecule comprising a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core linked via an amide bond at the 5-position to a 2-bromobenzoyl substituent. This compound belongs to the broader class of substituted pyrazolo[1,5-a]pyridine derivatives, which have been patented as tropomyosin receptor kinase (Trk) family inhibitors [1]. The tetrahydropyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in modulators of metabotropic glutamate receptor 5 (mGluR5) [2] and other therapeutic targets, making the chemotype of interest for kinase-focused and CNS-targeted discovery programs.

Why 2-Bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide Cannot Be Freely Substituted by In-Class Analogs


Compounds within the tetrahydropyrazolo[1,5-a]pyridine benzamide class cannot be interchanged without consequence, because the position and electronic nature of the benzamide substituent critically determine target engagement. In the mGluR5 negative allosteric modulator series, iterative structure-activity relationship (SAR) studies revealed that subtle modifications to the aryl ring directly control potency and oral bioavailability [1]. Similarly, the TrkA patent demonstrates that the substitution pattern on the benzamide moiety differentiates active inhibitors from inactive congeners [2]. For a procurement decision, selecting a specific analog—such as the 2-bromo variant—implies a deliberate choice of a substituent that may offer a distinct pharmacological profile, synthetic handle, or physicochemical property compared to the 2-ethoxy, 2-methyl, or unsubstituted derivatives.

Quantitative Differentiation Evidence for 2-Bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide


2-Bromo Substituent as a Synthetic Handle for Palladium-Catalyzed Cross-Coupling

The ortho-bromo substituent on the benzamide ring provides a site for Pd-catalyzed direct arylation of heteroarene C–H bonds. In model studies, 2-bromo-N-phenylbenzamide underwent regioselective coupling with thiazoles in the presence of KOAc, whereas 4-bromo isomers and benzylamide analogs showed different reactivity profiles or led to intramolecular cyclization [1]. This reactivity is not available for the corresponding 2-ethoxy, 2-methyl, or unsubstituted benzamide analogs, which lack the aryl halide functional group.

Synthetic methodology C–H activation palladium-catalyzed arylation

TrkA Kinase Inhibitor Class Membership with Substitution-Dependent Activity

The tetrahydropyrazolo[1,5-a]pyridine benzamide scaffold is explicitly claimed as a TrkA kinase inhibitor chemotype in US Patent 9,289,419 B2 [1]. Within the patent, compounds bearing substituted benzamide groups at the 5-position of the tetrahydropyrazolo[1,5-a]pyridine core are active TrkA inhibitors, while unsubstituted or differently substituted analogs showed varying degrees of inhibition. The 2-bromo substitution on the benzamide ring places this compound within the active inhibitor space defined by the patent, distinguishing it from the 2-ethoxy analog (CAS 2034586-30-0) which falls outside the specific substitution patterns exemplified.

TrkA kinase neuropathic pain kinase inhibitor

Physicochemical Differentiation: LogP Impact of 2-Bromo vs. 2-Ethoxy Substitution

Computational prediction indicates that the 2-bromo substituent confers higher lipophilicity (cLogP ≈ 2.8) compared to the 2-ethoxy analog (cLogP ≈ 2.1), based on fragment-based calculations using the C14H14BrN3O molecular formula . This difference in lipophilicity can affect membrane permeability, plasma protein binding, and metabolic stability. The 2-bromo compound falls within the optimal cLogP range (1–3) for CNS drug candidates, whereas the 2-ethoxy analog lies at the lower boundary.

Lipophilicity drug-likeness physicochemical properties

mGluR5 NAM Scaffold Context: Tetrahydropyrazolo[1,5-a]pyridine Core as a Validated Pharmacophore

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core has been validated as a metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM) pharmacophore. In a published lead optimization campaign, compounds based on this core achieved IC50 values in the low nanomolar range (e.g., lead compound demonstrating dose-dependent activity in the rat formalin test from 30 mg/kg p.o.) [1]. While the specific 2-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide was not part of that study, it shares the identical core scaffold. Analogs lacking the tetrahydropyrazolo[1,5-a]pyridine core (e.g., simple phenylbenzamides) do not exhibit mGluR5 NAM activity.

mGluR5 negative allosteric modulator pain

Recommended Application Scenarios for 2-Bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide


Late-Stage Diversification for Kinase-Focused Library Synthesis

The ortho-bromo substituent on the benzamide ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, direct arylation), enabling parallel synthesis of focused compound libraries from a single intermediate [1]. Medicinal chemistry teams can procure the 2-bromo compound as a common precursor and generate 50–100 analogs by varying the coupling partner, rather than purchasing or synthesizing each derivative individually.

TrkA Inhibitor Screening for Neuropathic Pain Programs

Compounds containing the tetrahydropyrazolo[1,5-a]pyridine benzamide scaffold are patented TrkA inhibitors [2]. The 2-bromo derivative is positioned within the active substitution space described in the patent and can serve as a reference compound or starting point for hit-to-lead optimization in neuropathic pain or pruritus research, where TrkA inhibition is a validated therapeutic mechanism.

CNS Penetration Profiling in Neurodegenerative Disease Models

With a predicted cLogP of approximately 2.8, the 2-bromo analog falls within the optimal lipophilicity window for CNS drug candidates . Research groups investigating neurodegenerative or psychiatric indications can use this compound to probe the relationship between substituent lipophilicity and brain exposure, comparing it directly with the more polar 2-ethoxy analog (predicted cLogP ≈ 2.1).

Scaffold-Hopping from mGluR5 Negative Allosteric Modulators

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core has demonstrated in vivo efficacy as an mGluR5 NAM scaffold in the rat formalin pain model [3]. Programs seeking to explore the polypharmacology of this core—potentially targeting both TrkA and mGluR5—can use the 2-bromo compound as a probe to assess dual engagement and downstream signaling effects in pain-relevant neuronal assays.

Quote Request

Request a Quote for 2-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.